4,6-Dichloro-2-(3,3-difluorocyclobutyl)pyrimidine

Medicinal Chemistry Physicochemical Properties ADME Profiling

4,6-Dichloro-2-(3,3-difluorocyclobutyl)pyrimidine (CAS: 1637398-99-2) is a halogenated pyrimidine derivative featuring a 3,3-difluorocyclobutyl substituent at the C2 position. Its molecular formula is C8H6Cl2F2N2 with a molecular weight of 239.05 g/mol.

Molecular Formula C8H6Cl2F2N2
Molecular Weight 239.05 g/mol
Cat. No. B8244823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloro-2-(3,3-difluorocyclobutyl)pyrimidine
Molecular FormulaC8H6Cl2F2N2
Molecular Weight239.05 g/mol
Structural Identifiers
SMILESC1C(CC1(F)F)C2=NC(=CC(=N2)Cl)Cl
InChIInChI=1S/C8H6Cl2F2N2/c9-5-1-6(10)14-7(13-5)4-2-8(11,12)3-4/h1,4H,2-3H2
InChIKeyVJBUAHNYGWNFNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dichloro-2-(3,3-difluorocyclobutyl)pyrimidine: Chemical Profile and Procurement-Relevant Specifications


4,6-Dichloro-2-(3,3-difluorocyclobutyl)pyrimidine (CAS: 1637398-99-2) is a halogenated pyrimidine derivative featuring a 3,3-difluorocyclobutyl substituent at the C2 position . Its molecular formula is C8H6Cl2F2N2 with a molecular weight of 239.05 g/mol . The compound is commercially available with typical purity specifications of ≥97% to 98%, and it is supplied as a solid requiring storage at -20°C in dry, light-protected, and sealed conditions . Its dichloro-pyrimidine core provides two reactive handles for nucleophilic aromatic substitution, making it a versatile building block for the synthesis of more complex heterocyclic scaffolds .

Why 4,6-Dichloro-2-(3,3-difluorocyclobutyl)pyrimidine Cannot Be Substituted by Unfluorinated or Alkyl/Aryl Analogs


Procurement decisions for 4,6-dichloropyrimidine derivatives cannot rely on simple core substitutions. The 3,3-difluorocyclobutyl group at the C2 position fundamentally alters the physicochemical and pharmacokinetic properties of the molecule compared to non-fluorinated cycloalkyl (e.g., cyclobutyl) or simple alkyl/aryl analogs . Fluorine substitution on the cyclobutyl ring increases lipophilicity and metabolic stability while creating a unique, conformationally constrained scaffold . This directly impacts downstream applications: the enhanced metabolic stability is a critical driver for medicinal chemistry programs targeting in vivo efficacy, and the distinct reactivity profile of the difluorocyclobutyl-substituted pyrimidine can dictate success in cross-coupling and nucleophilic substitution reactions . Simply substituting this compound with a cheaper, unfluorinated cyclobutyl or a standard phenyl/methyl analog will result in different biological activity, altered pharmacokinetics, and potentially divergent synthetic outcomes, making it a non-interchangeable building block in a defined synthetic route .

Quantitative Differentiation of 4,6-Dichloro-2-(3,3-difluorocyclobutyl)pyrimidine vs. Key Analogs


Increased Molecular Weight and Lipophilicity vs. Unfluorinated Cyclobutyl Analog

The introduction of two fluorine atoms into the cyclobutyl ring of 4,6-dichloro-2-cyclobutylpyrimidine significantly increases the molecular weight and lipophilicity of the molecule . This modification is a deliberate design strategy to enhance membrane permeability and metabolic stability in drug discovery programs .

Medicinal Chemistry Physicochemical Properties ADME Profiling

Class-Level Inference of Enhanced Metabolic Stability from the 3,3-Difluorocyclobutyl Moiety

While direct metabolic stability data for 4,6-Dichloro-2-(3,3-difluorocyclobutyl)pyrimidine is not publicly available, the 3,3-difluorocyclobutyl group is a well-documented structural motif known to enhance metabolic stability compared to non-fluorinated alkyl or cycloalkyl groups . This class-level property is a primary driver for its inclusion in drug-like molecules .

ADME Drug Metabolism Bioisostere

Potential for Divergent Biological Activity in CCR5 Antagonism vs. Structural Analogs

Preliminary pharmacological screening suggests that compounds in the structural class of 4,6-dichloro-2-(3,3-difluorocyclobutyl)pyrimidine may act as CCR5 antagonists, with potential applications in treating CCR5-mediated diseases such as HIV, asthma, and rheumatoid arthritis [1]. This activity profile is not necessarily shared by close analogs like 4,6-dichloro-2-phenylpyrimidine (fenclorim), which is primarily used as a herbicide safener in agriculture [2]. This highlights a key functional divergence based on the C2 substituent.

CCR5 Antagonist HIV Autoimmune Disease

High-Value Application Scenarios for 4,6-Dichloro-2-(3,3-difluorocyclobutyl)pyrimidine in Drug Discovery and Chemical Synthesis


Synthesis of Conformationally Constrained Kinase Inhibitors

This compound serves as a critical intermediate for introducing a metabolically stable, fluorinated cyclobutyl group into pyrimidine-based kinase inhibitor scaffolds. Its dichloro-substituted pyrimidine core allows for sequential functionalization via nucleophilic aromatic substitution (SNAr) to generate diverse libraries of analogs, where the 3,3-difluorocyclobutyl group is expected to improve pharmacokinetic properties and target selectivity over analogs with more flexible or non-fluorinated C2 substituents [1].

Development of CCR5 Antagonists for Inflammatory and Infectious Diseases

Based on preliminary screening data indicating CCR5 antagonism [1], this compound is a rational choice as a starting point or key intermediate for medicinal chemistry programs targeting HIV entry, asthma, rheumatoid arthritis, and other CCR5-mediated conditions. Its procurement is specifically justified for projects aiming to develop orally bioavailable CCR5 modulators, distinguishing it from structurally similar compounds like fenclorim (4,6-dichloro-2-phenylpyrimidine) which are used exclusively as agricultural safeners [2].

Building Block for ADME-Optimized CNS-Penetrant Compounds

The increased lipophilicity and predicted metabolic stability conferred by the 3,3-difluorocyclobutyl group [1] make this compound a strategic choice for the design and synthesis of drug candidates intended for central nervous system (CNS) targets. Its physicochemical profile (higher MW and lipophilicity than unfluorinated analogs) aligns with the property space often associated with improved blood-brain barrier penetration, a critical factor in CNS drug discovery programs where many unsubstituted pyrimidine building blocks fail.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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